

Ramelteon-d3 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025



Ramelteon-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ramelteon-d3**, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document covers its chemical identity, supplier information, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Chemical Identity and Supplier Information

Ramelteon-d3 is a stable isotope-labeled version of Ramelteon, used as an internal standard in pharmacokinetic studies and as a research chemical. There are two primary forms of deuterated Ramelteon available, each with a distinct CAS number.

Table 1: Ramelteon-d3 Identification

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
rac Ramelteon-d3	1185146-24-0	C16H18D3NO2	262.36[1][2]
Ramelteon-d3	1432057-38-9	C16H18D3NO2	262.36



Table 2: Supplier Information for Ramelteon-d3

CAS Number	Supplier(s)	
1185146-24-0	Santa Cruz Biotechnology[1], Simson Pharma[3], Pharmaffiliates[4], Clearsynth[5], Artis Standards[2]	
1432057-38-9	MedChemExpress[6], Cleanchem[7], Chem-Space	

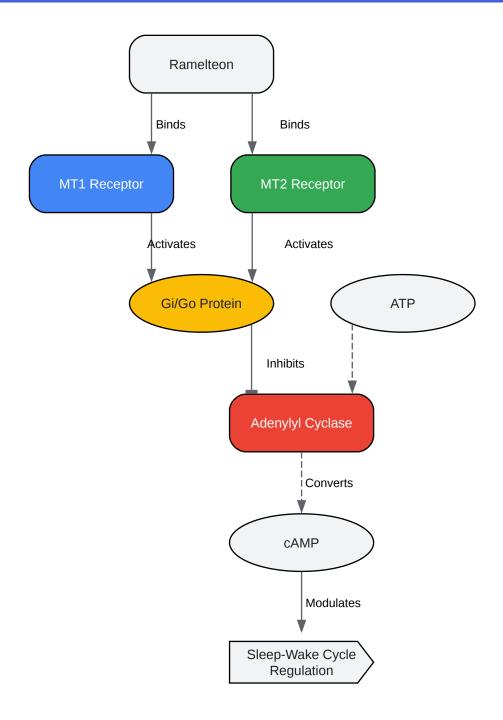
Mechanism of Action: Melatonin Receptor Agonism

Ramelteon exerts its therapeutic effects through selective agonism of the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.

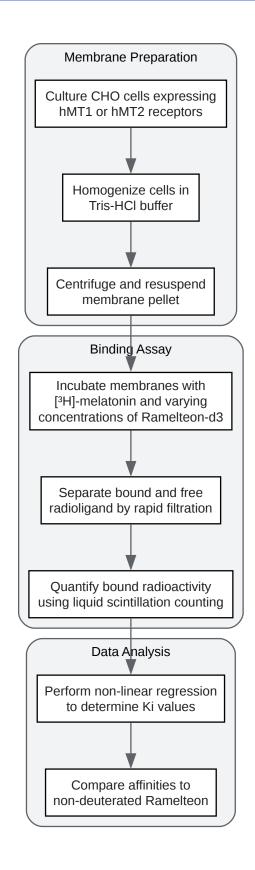
- MT1 Receptor Activation: Primarily associated with the promotion of sleep onset.
- MT2 Receptor Activation: Believed to be involved in the phase-shifting effects on the circadian rhythm.

By activating these G-protein coupled receptors, Ramelteon mimics the effects of endogenous melatonin, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately contributes to the regulation of the sleep-wake cycle.









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- To cite this document: BenchChem. [Ramelteon-d3 CAS number and supplier information].
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